Cas no 126398-97-8 (Benzeneacetic acid,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-5,12-diylester (9CI))

Benzeneacetic acid,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-5,12-diylester (9CI) structure
126398-97-8 structure
Nome del prodotto:Benzeneacetic acid,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-5,12-diylester (9CI)
Numero CAS:126398-97-8
MF:C34H28N2O7S2
MW:640.725326538086
CID:194437

Benzeneacetic acid,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-5,12-diylester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-5,12-diylester (9CI)
    • (-)-Emethallicin F
    • 8H,15H-7a,14a-Epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole,benzeneacetic acid deriv.
    • Benzeneaceticacid,5,5a,12,12a-tetrahydro-7,14-dioxo-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-5,12-diylester, [5S-(5a,5aa,7ab,12a,12aa,14ab)]-
    • Emethallicin F
    • Benzeneacetic acid, (5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-5,12-diyl ester (9CI)
    • Inchi: 1S/C34H28N2O7S2/c37-27(16-21-8-3-1-4-9-21)42-25-13-7-12-23-18-33-31(39)36-30-24(19-34(36,45-44-33)32(40)35(33)29(23)25)20-41-15-14-26(30)43-28(38)17-22-10-5-2-6-11-22/h1-15,20,25-26,29-30H,16-19H2/t25-,26-,29-,30-,33+,34+/m0/s1
    • Chiave InChI: KQVJBLVDMWNKKK-GJQRYMIASA-N
    • Sorrisi: N12C(=O)[C@@]34SS[C@@]1(C(=O)N3[C@]1([H])[C@@H](OC(=O)CC3=CC=CC=C3)C=COC=C1C4)CC1[C@@]2([H])[C@@H](OC(=O)CC2=CC=CC=C2)C=CC=1

Proprietà calcolate

  • Massa esatta: 272.08309

Proprietà sperimentali

  • Densità: 1.54±0.1 g/cm3(Predicted)
  • PSA: 52.54
  • pka: -3.54±0.60(Predicted)

Benzeneacetic acid,(5S,5aS,7aR,12S,12aS,14aR)-5,5a,12,12a-tetrahydro-7,14-dioxo-8H,15H-7a,14a-epidithio-7H,14H-oxepino[3'',4'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-5,12-diylester (9CI) Letteratura correlata

Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD